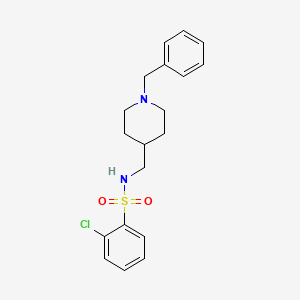

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a chemical compound. It is related to a class of compounds that have been studied for their potent analgesic activity and reduced side effects . The empirical formula for a similar compound is C19H21FN2O and its molecular weight is 312.38 .

Synthesis Analysis

The synthesis of related compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol . The reaction yields a crystalline solid . More detailed synthesis procedures and conditions may be found in the referenced literature .Molecular Structure Analysis

The crystal structure of a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been determined using single-crystal X-ray diffraction . The structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound crystallizes with four crystallographically unique molecules in the asymmetric unit .科学的研究の応用

Synthesis and Characterization Sulfonamide derivatives have been synthesized and characterized for potential applications in various fields, including medicinal chemistry and materials science. For instance, a study focused on the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the diverse therapeutic potential of sulfonamide compounds (Ş. Küçükgüzel et al., 2013). Another research explored mixed-ligand copper(II)-sulfonamide complexes, examining their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating the role of sulfonamide derivatives in developing new anticancer therapies (M. González-Álvarez et al., 2013).

Anticancer Activity Several studies have identified sulfonamide derivatives with potential anticancer activity. For example, novel N-acylbenzenesulfonamides showed anticancer activity towards human cancer cell lines, with some compounds displaying significant efficacy, indicating the potential of sulfonamide derivatives in cancer treatment (B. Żołnowska et al., 2015). Another study synthesized and evaluated the anticancer activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives, further demonstrating the therapeutic potential of sulfonamide derivatives in cancer treatment (S. Karakuş et al., 2018).

Enzyme Inhibition and Biological Potential Sulfonamide derivatives have also been explored for their enzyme inhibition properties and overall biological potential. A study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing the importance of sulfonamide derivatives in biochemical research (S. Röver et al., 1997). Additionally, the synthesis and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides as novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists highlight the potential of sulfonamide derivatives in neuroscience and pharmacology (R. Nirogi et al., 2012).

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c20-18-8-4-5-9-19(18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-6-2-1-3-7-17/h1-9,16,21H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTXFDMGPNIGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)